molecular formula C5H9NO4 B2863958 3-[(Methoxycarbonyl)amino]propanoic acid CAS No. 158213-81-1

3-[(Methoxycarbonyl)amino]propanoic acid

Cat. No. B2863958
CAS RN: 158213-81-1
M. Wt: 147.13
InChI Key: IMMVCLVAEGHEIC-UHFFFAOYSA-N
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Description

3-[(Methoxycarbonyl)amino]propanoic acid is a beta-amino acid and a secondary amino compound . It is functionally related to beta-alanine .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, 3-amino-3-[4-(methoxycarbonyl)phenyl]propanoic acid has been synthesized . The incorporation of a β-amino acid, namely 2-aminomethyl-3-(4-methoxy-phenyl)-propionic acid, inhibits amyloid-like fibril formation .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the linear formula C11H13NO4 . The InChI code for this compound is 1S/C11H13NO4/c1-16-11(15)8-4-2-7(3-5-8)9(12)6-10(13)14/h2-5,9H,6,12H2,1H3,(H,13,14) .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 223.23 , a melting point of 230 - 232 . It is a solid in its physical form .

Scientific Research Applications

Structural Investigation

A study by Venkatesan et al. (2016) focused on the structural characterization of a related compound, (2E)-2-(ethoxycarbonyl)-3-[(4-methoxyphenyl)amino]prop-2-enoic acid, using X-ray crystallography, spectroscopic methods, and quantum chemical calculations. The research highlighted the importance of methoxy substitution on stabilization through intermolecular interactions, providing insights into molecular design for enhanced stability and interactions in materials science Venkatesan et al., 2016.

Corrosion Inhibition

Gupta et al. (2016) synthesized cysteine-based Schiff's bases incorporating a methoxy group for corrosion inhibition of mild steel in acidic solutions. The study demonstrated the efficiency of these compounds in protecting steel surfaces, suggesting their potential applications in industrial corrosion protection Gupta et al., 2016.

Enzyme-activated Surfactants

Cousins et al. (2009) developed N-Fluorenyl-9-methoxycarbonyl-protected amino acids as surfactants for carbon nanotubes. These surfactants can be enzymatically activated to create homogeneous aqueous nanotube dispersions on-demand, highlighting a novel approach for nanomaterial processing and application Cousins et al., 2009.

Material Science and Polymer Chemistry

Trejo-Machin et al. (2017) explored the use of phloretic acid, a compound related to 3-[(Methoxycarbonyl)amino]propanoic acid, as a renewable building block for enhancing the reactivity of molecules towards benzoxazine ring formation. This research opens new avenues for using renewable resources in material science, particularly in the development of bio-based polymers Trejo-Machin et al., 2017.

Safety and Hazards

The safety information for 3-[(Methoxycarbonyl)amino]propanoic acid indicates that it has hazard codes H302, H312, and H332 . The precautionary statements include P264, P270, P280, P301 + P312 + P330, P302 + P352 + P312, P363, P402 + P404, and P501 .

properties

IUPAC Name

3-(methoxycarbonylamino)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO4/c1-10-5(9)6-3-2-4(7)8/h2-3H2,1H3,(H,6,9)(H,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMMVCLVAEGHEIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)NCCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

147.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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